![molecular formula C11H10ClN3O2S B099862 3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino]- CAS No. 55841-80-0](/img/structure/B99862.png)
3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino] is a chemical compound that has been widely used in scientific research due to its unique properties. It is a heterocyclic aromatic compound that contains a pyridine ring and a sulfonamide group. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine and biotechnology.
Mécanisme D'action
The mechanism of action of 3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino] is not fully understood. However, it has been proposed that the compound acts by inhibiting specific enzymes or proteins that are involved in various cellular processes. For example, it has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body.
Effets Biochimiques Et Physiologiques
3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino] has been shown to have various biochemical and physiological effects. It has been demonstrated to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been shown to have an inhibitory effect on the growth of certain bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino] in lab experiments is its ability to act as a scaffold for the development of new drugs. It has also been shown to have low toxicity, making it a suitable candidate for further studies. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for the use of 3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino] in scientific research. One of the potential directions is the development of new drugs that target specific diseases using this compound as a scaffold. Another direction is the investigation of the compound's mechanism of action to gain a better understanding of its potential applications. Additionally, the compound's potential as a diagnostic tool for various diseases can also be explored.
Méthodes De Synthèse
The synthesis of 3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino] can be achieved using different methods. One of the commonly used methods involves the reaction of 2-chloroaniline with pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine. The reaction yields the desired product as a white solid that can be purified by recrystallization.
Applications De Recherche Scientifique
3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino] has been extensively used in scientific research for its potential applications in various fields. One of the significant applications of this compound is in the field of medicinal chemistry. It has been studied for its potential as a therapeutic agent for various diseases such as cancer, diabetes, and inflammation. It has also been used as a scaffold for the development of new drugs.
Propriétés
Numéro CAS |
55841-80-0 |
|---|---|
Nom du produit |
3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino]- |
Formule moléculaire |
C11H10ClN3O2S |
Poids moléculaire |
283.73 g/mol |
Nom IUPAC |
2-(2-chloroanilino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H10ClN3O2S/c12-8-4-1-2-5-9(8)15-11-10(18(13,16)17)6-3-7-14-11/h1-7H,(H,14,15)(H2,13,16,17) |
Clé InChI |
DHKDHXNHHVIRGT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC=N2)S(=O)(=O)N)Cl |
SMILES canonique |
C1=CC=C(C(=C1)NC2=C(C=CC=N2)S(=O)(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



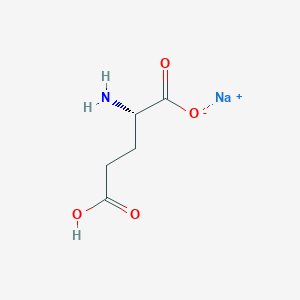
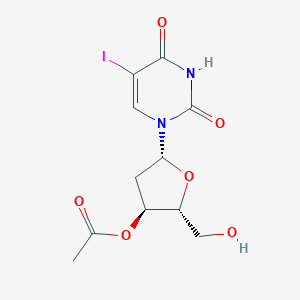
![1,2,4-Trimethyl-5-[1-(2,4,5-trimethylphenyl)ethyl]benzene](/img/structure/B99787.png)
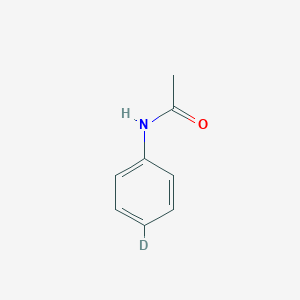
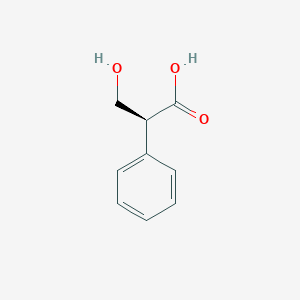
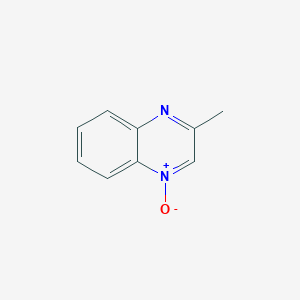
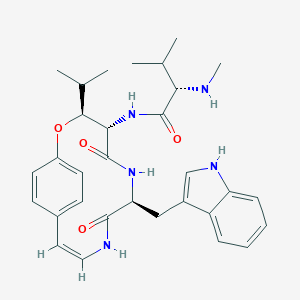
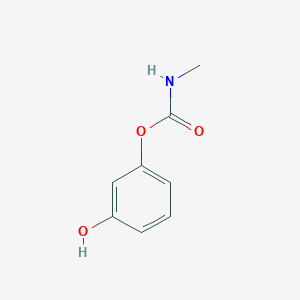
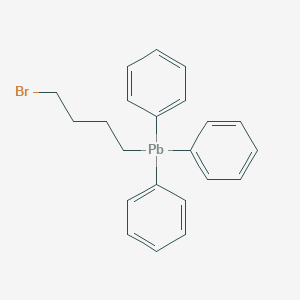

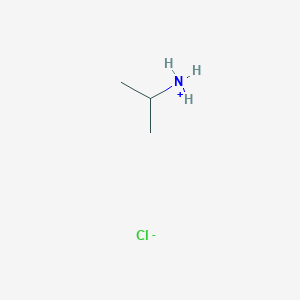
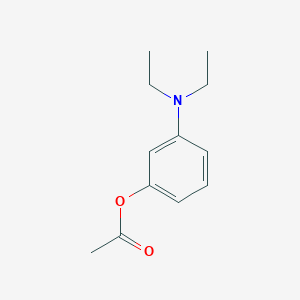
![2,5,8,11,22,25,28,31-Octaoxapentacyclo[30.8.0.012,21.014,19.034,39]tetraconta-1(40),12,14,16,18,20,32,34,36,38-decaene](/img/structure/B99804.png)
![Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-](/img/structure/B99806.png)